molecular formula C20H24N2O3 B11181239 N-(2-ethyl-6-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

N-(2-ethyl-6-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B11181239
M. Wt: 340.4 g/mol
InChI Key: NASCMCHAVKMBLP-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan-2-carbonyl group: This step may involve acylation reactions using furan-2-carbonyl chloride or similar reagents.

    Attachment of the N-(2-ethyl-6-methylphenyl) group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
  • N-(6-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H24N2O3/c1-3-15-7-4-6-14(2)18(15)21-19(23)16-9-11-22(12-10-16)20(24)17-8-5-13-25-17/h4-8,13,16H,3,9-12H2,1-2H3,(H,21,23)

InChI Key

NASCMCHAVKMBLP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C

Origin of Product

United States

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